molecular formula C18H15IN2O2 B6105073 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

Cat. No. B6105073
M. Wt: 418.2 g/mol
InChI Key: OFDCFDNUABJJJT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is also known as EIQA, and it is a member of the quinazolinone family of compounds.

Mechanism of Action

The mechanism of action of EIQA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
EIQA has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. Additionally, EIQA has been shown to inhibit the migration and invasion of cancer cells, which are key steps in metastasis. In vivo studies have also shown that EIQA can inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using EIQA in lab experiments is that it has shown promising results in both in vitro and in vivo studies, indicating its potential as a cancer therapeutic. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.

Future Directions

Future research on EIQA could focus on elucidating the mechanism of action to optimize its efficacy as a cancer therapeutic. Additionally, studies could investigate the potential use of EIQA in combination with other cancer therapies to enhance its antitumor effects. Finally, further in vivo studies could investigate the pharmacokinetics and toxicity of EIQA to assess its potential as a clinical candidate.

Synthesis Methods

The synthesis of EIQA involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate then undergoes cyclization with guanidine to form the quinazolinone ring system. Finally, the iodination of the quinazolinone ring system produces the final product, 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone.

Scientific Research Applications

EIQA has been the subject of several scientific studies due to its potential applications in cancer treatment. In vitro studies have shown that EIQA has antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that EIQA can inhibit tumor growth in mouse models of breast cancer and lung cancer.

properties

IUPAC Name

3-ethyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-2-21-17(10-7-12-5-3-4-6-16(12)22)20-15-9-8-13(19)11-14(15)18(21)23/h3-11,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCFDNUABJJJT-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.